molecular formula C16H17NO4 B13113135 (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid

Cat. No.: B13113135
M. Wt: 287.31 g/mol
InChI Key: YDWIUFASTTZKNI-KGLIPLIRSA-N
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Description

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid is a chiral compound with a unique structure that includes a naphthylmethyl group attached to the gamma position of glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid as a starting material. The reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and temperatures to optimize the yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with additional considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid has several scientific research applications:

    Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.

    Biology: It can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.

    Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group can enhance binding affinity and selectivity, while the glutamic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid: This compound is similar in structure and can be used as a chiral auxiliary in asymmetric synthesis.

    (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: This compound is a glutamine derivative used in PET imaging for tumor diagnosis.

Uniqueness

(2S,4R)-gamma-(2-Naphthylmethyl)glutamic acid is unique due to its specific stereochemistry and the presence of the naphthylmethyl group, which can enhance its binding properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(2S,4R)-2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid

InChI

InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21)/t13-,14+/m1/s1

InChI Key

YDWIUFASTTZKNI-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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